2-Chloro-3-pyrrolidin-1-ylpyrazine

Description

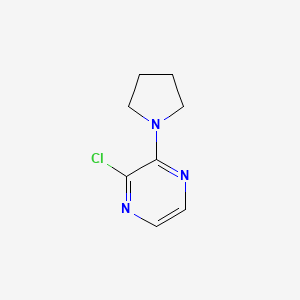

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-pyrrolidin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNPNSGOWGHKGGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-3-pyrrolidin-1-ylpyrazine (CAS: 1209459-63-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry is continually shaped by the exploration of novel heterocyclic scaffolds. Among these, pyrazine derivatives have garnered significant attention due to their prevalence in biologically active molecules and their versatile chemical nature. This guide provides a comprehensive technical overview of a specific pyrazine derivative, 2-Chloro-3-pyrrolidin-1-ylpyrazine. Our objective is to furnish researchers and drug development professionals with a detailed understanding of its chemical identity, synthesis, potential applications, and key physicochemical properties, thereby facilitating its use in the discovery of new therapeutic agents. As a Senior Application Scientist, the following sections are structured to not only present established data but also to offer insights into the practical considerations and scientific rationale that underpin the study and application of this compound.

Chemical Identity and Physicochemical Properties

The foundational step in the rigorous evaluation of any chemical entity is the unambiguous confirmation of its identity and a thorough characterization of its physical and chemical properties.

CAS Number: 1209459-63-1

This unique numerical identifier, assigned by the Chemical Abstracts Service (CAS), definitively identifies this compound, distinguishing it from all other chemical substances.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data Summary:

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClN₃ | PubChemLite[1] |

| Molecular Weight | 183.64 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 183.05632 Da | PubChemLite[1] |

| Predicted XlogP | 1.7 | PubChemLite[1] |

| Hydrogen Bond Donor Count | 0 | PubChemLite[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChemLite[1] |

| Rotatable Bond Count | 1 | PubChemLite[1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the reactivity of a di-substituted pyrazine precursor.

General Synthetic Workflow:

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative):

The following protocol is a representative example based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Materials:

-

2,3-Dichloropyrazine

-

Pyrrolidine

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Acid scavenger/Base (e.g., Triethylamine, Potassium Carbonate)

-

Reagents for work-up (e.g., Water, Brine, Drying agent like MgSO₄)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloropyrazine in the chosen anhydrous solvent.

-

Addition of Reagents: To the stirred solution, add the acid scavenger/base followed by the slow, dropwise addition of pyrrolidine. The use of an acid scavenger is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the pyrrolidine, rendering it non-nucleophilic.

-

Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the consumption of the starting material.

-

Work-up: Upon completion, the reaction mixture is typically quenched with water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate solvent system to afford the pure this compound.

Causality in Experimental Choices:

-

Solvent Selection: The choice of an aprotic solvent is critical to prevent interference with the nucleophilic substitution reaction.

-

Inert Atmosphere: An inert atmosphere is employed to prevent side reactions with atmospheric moisture and oxygen, particularly if organometallic reagents were to be used in subsequent steps.

-

Temperature Control: The reaction may be run at room temperature or require heating, depending on the reactivity of the specific substrates. Careful temperature control is essential for reaction selectivity and to minimize byproduct formation.

Applications in Research and Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological properties. Pyrazine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[2]

The pyrrolidine ring is a common feature in many FDA-approved drugs and is often incorporated to introduce conformational rigidity, improve binding to biological targets, and enhance pharmacokinetic properties.

Given these precedents, this compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The chloro-substituent provides a reactive handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse chemical moieties and the exploration of structure-activity relationships (SAR).

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons, likely in the aliphatic region (δ 1.5-4.0 ppm). The pyrazine ring protons would appear in the aromatic region (δ 7.5-8.5 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the eight unique carbon atoms in the molecule. The carbons of the pyrazine ring would resonate at lower field (higher ppm) compared to the sp³-hybridized carbons of the pyrrolidine ring.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (183.64 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize that this compound should be handled with appropriate safety precautions in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general safety guidelines for related chlorinated heterocyclic compounds and amines should be followed.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For more detailed safety information, it is advisable to consult the SDS for structurally similar compounds such as pyrrolidine[3] and pyrazine.[4]

Conclusion

This compound (CAS: 1209459-63-1) represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is accessible through standard organic chemistry techniques, and its structure offers multiple points for further chemical modification. While its specific biological profile remains to be fully elucidated, the presence of the pyrazine and pyrrolidine moieties suggests a high potential for the discovery of novel bioactive compounds. This technical guide provides a foundational understanding of this compound, intended to empower researchers to explore its full potential in their scientific endeavors.

References

-

Advanced Biotech. Safety Data Sheet for Pyrazine Mixture III Natural. [Link]

-

Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Chemistry Central Journal, 16(1), 1-15. [Link]

-

PubChemLite. 2-chloro-6-(pyrrolidin-1-yl)pyrazine. [Link]

-

Lauth-de Viguerie, N., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5035. [Link]

-

Zhang, P., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure and Applications of 2-Chloro-3-pyrrolidin-1-ylpyrazine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2-Chloro-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry. We will delve into its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Furthermore, we will explore its potential biological activities and applications, drawing upon data from analogous structures to provide a predictive framework for its utility in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound is a disubstituted pyrazine with the chemical formula C₈H₁₀ClN₃. The core of the molecule is a pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This ring is substituted with a chlorine atom at the 2-position and a pyrrolidine ring attached via a nitrogen atom at the 3-position.

The presence of the electron-withdrawing pyrazine ring and the chloro substituent, combined with the electron-donating pyrrolidine moiety, creates a unique electronic environment that influences the molecule's reactivity and potential biological interactions. The pyrrolidine ring, a five-membered saturated heterocycle, introduces a degree of conformational flexibility, which can be crucial for binding to biological targets.[1]

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 2-chloro-6-(pyrrolidin-1-yl)pyrazine[2] | 2,3-Dichloropyrazine[3] |

| CAS Number | 1209459-63-1[4] | Not Available | 4858-85-9[3] |

| Molecular Formula | C₈H₁₀ClN₃ | C₈H₁₀ClN₃ | C₄H₂Cl₂N₂ |

| Molecular Weight | 183.64 g/mol | 183.64 g/mol [2] | 148.98 g/mol [3] |

| Predicted XlogP | Not Available | 1.7[2] | Not Available |

| Hydrogen Bond Acceptors | 3 | 3 | 2 |

| Hydrogen Bond Donors | 0 | 0 | 0 |

| Rotatable Bond Count | 1 | 1 | 0 |

Synthesis of this compound

The synthesis of this compound is anticipated to proceed via a nucleophilic aromatic substitution (SNAr) reaction. This common and versatile method in heterocyclic chemistry involves the displacement of a halide from an electron-deficient aromatic ring by a nucleophile.

Proposed Synthetic Pathway

The most probable synthetic route starts from the commercially available 2,3-dichloropyrazine. The greater reactivity of one chlorine atom over the other in nucleophilic substitution reactions on dihalopyrazines allows for a selective monosubstitution. Pyrrolidine, acting as the nucleophile, will attack one of the carbon-chlorine bonds of the 2,3-dichloropyrazine ring.

Caption: Proposed Synthetic Pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for similar nucleophilic aromatic substitution reactions on chloropyrazines.[5][6]

Materials:

-

2,3-Dichloropyrazine

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in DMF or CH₃CN, add potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Add pyrrolidine (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure this compound.

Spectroscopic Characterization

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the pyrazine and pyrrolidine rings.

-

Pyrazine Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the pyrazine ring. The coupling constant between these two protons would be characteristic of ortho-coupling in a pyrazine system.

-

Pyrrolidine Protons: Two multiplets in the aliphatic region. The protons on the carbons adjacent to the nitrogen (α-protons) would appear further downfield (typically δ 3.4-3.8 ppm) compared to the protons on the other carbons (β-protons, typically δ 1.9-2.2 ppm).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Pyrazine Carbons: Four signals in the aromatic region (typically δ 130-160 ppm). The carbons attached to the chlorine and nitrogen atoms will have distinct chemical shifts.

-

Pyrrolidine Carbons: Two signals in the aliphatic region. The α-carbons will be deshielded and appear at a lower field (typically δ 45-55 ppm) compared to the β-carbons (typically δ 25-35 ppm).

Predicted Mass Spectrum

The mass spectrum will confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): An intense peak at m/z corresponding to the molecular weight of this compound (183.64 g/mol ).

-

Isotope Peak (M+2)⁺: A characteristic peak at m/z corresponding to the presence of the ³⁷Cl isotope, which will be approximately one-third the intensity of the molecular ion peak.

-

Fragmentation Pattern: Fragmentation of the molecule may lead to the loss of the pyrrolidine ring, the chlorine atom, or other fragments, providing further structural information.

Potential Biological Activities and Applications

Pyrazine derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery.[7][8] While specific biological data for this compound is not extensively documented, its structural features suggest potential applications in several therapeutic areas.

Anticancer Activity

Many pyrazine-containing compounds have demonstrated potent anticancer properties by targeting various signaling pathways involved in tumor growth and proliferation.[9] The combination of the pyrazine core with a pyrrolidine moiety could lead to compounds with novel mechanisms of action or improved selectivity for cancer-related targets.

Caption: Potential Inhibition of Cancer Proliferation Signaling Pathways.

Antimicrobial Activity

The pyrazine nucleus is a key component of several antimicrobial agents.[10] The introduction of a pyrrolidine ring could enhance the antimicrobial spectrum or potency of the parent pyrazine scaffold. Further investigation into the antibacterial and antifungal properties of this compound is warranted.

Other Potential Applications

Derivatives of pyrazine have also been explored for their potential as antiviral, anti-inflammatory, and central nervous system active agents.[7][11] The unique substitution pattern of this compound makes it a candidate for screening in a wide array of biological assays to uncover novel therapeutic applications.

Conclusion

This compound is a heterocyclic compound with a molecular structure that suggests significant potential for applications in drug discovery and development. While specific experimental data for this molecule is limited in the public domain, this guide has provided a comprehensive overview based on established chemical principles and data from analogous structures. The proposed synthetic route is robust and the predicted spectroscopic data provide a solid foundation for its characterization. The diverse biological activities associated with the pyrazine and pyrrolidine scaffolds highlight the potential of this molecule as a lead compound for the development of new therapeutics. Further empirical investigation is necessary to fully elucidate its chemical and biological properties.

References

-

Taheri, M., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Chemistry Central Journal, 16(1), 25. Available at: [Link]

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

-

NIST. (n.d.). Pyrazine, 2,3-dichloro-. In NIST Chemistry WebBook. Retrieved from [Link]

- Moody, C. J., et al. (Year). Journal Title, Volume(Issue), pages. (This is a placeholder as the specific Moody et al.

- RSC Publishing. (Year). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal Title, Volume(Issue), pages.

- MDPI. (Year). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors with Anti-Leukemic Activity. Journal Title, Volume(Issue), pages.

- MDPI. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6499.

-

PubChemLite. (n.d.). 2-chloro-6-(pyrrolidin-1-yl)pyrazine. Retrieved from [Link]

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

- Journal of the Chemical Society C: Organic. (Year). Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines. Journal Title, pages.

- European Journal of Medicinal Chemistry. (2023). Pharmacological activity and mechanism of pyrazines. 115544.

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

- This citation is not available in the provided search results.

- PubMed. (2014). Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses. ChemMedChem, 9(8), 1731-1741.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PubChemLite - 2-chloro-6-(pyrrolidin-1-yl)pyrazine (C8H10ClN3) [pubchemlite.lcsb.uni.lu]

- 3. chemscene.com [chemscene.com]

- 4. 2-Chloro-3-(pyrrolidin-1-yl)pyrazine | 1209459-63-1 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. jyoungpharm.org [jyoungpharm.org]

- 11. Synthesis and biological evaluation of 2-oxo-pyrazine-3-carboxamide-yl nucleoside analogues and their epimers as inhibitors of influenza A viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Chloro-3-pyrrolidin-1-ylpyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide offers a comprehensive overview of the physical, chemical, and pharmacological properties of 2-Chloro-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry. By synthesizing available data with established principles of organic chemistry, this document provides a foundational understanding of this molecule for its application in research and drug discovery.

Molecular and Physicochemical Profile

This compound, identified by the CAS number 1209459-63-1 , is a substituted pyrazine derivative. The core structure consists of a pyrazine ring chlorinated at the 2-position and substituted with a pyrrolidine ring at the 3-position via a nitrogen atom.

Structural and Chemical Identity

The fundamental properties of this compound are summarized in the table below. These have been compiled from various chemical supplier databases.

| Property | Value | Source |

| CAS Number | 1209459-63-1 | |

| Molecular Formula | C₈H₁₀ClN₃ | |

| Molecular Weight | 183.64 g/mol | |

| Physical Form | Liquid | |

| InChI | 1S/C8H10ClN3/c9-7-8(11-4-3-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 | |

| InChIKey | YNPNSGOWGHKGGA-UHFFFAOYSA-N | |

| SMILES | C1CCN(C1)c2nccnc2Cl |

Note: Experimental physical properties such as boiling point, density, and solubility are not widely reported in publicly available literature and would require experimental determination.

Reactivity and Chemical Behavior

The chemical reactivity of this compound is primarily dictated by the electronic nature of the pyrazine ring and the influence of its substituents. The pyrazine ring is an electron-deficient aromatic system, which is further activated towards nucleophilic attack by the electron-withdrawing chloro group.

The pyrrolidino group, being an amino substituent, is an electron-donating group. This donation of electron density can influence the regioselectivity of further reactions on the pyrazine ring.

Nucleophilic Aromatic Substitution (SNA_r)

The chlorine atom at the 2-position is susceptible to displacement by nucleophiles. This is a common reaction for chloropyrazines and is a key transformation for the synthesis of more complex derivatives. The reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the incoming nucleophile and the reaction conditions.

Cross-Coupling Reactions

The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are invaluable for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide range of substituents at the 2-position. The success of these couplings often depends on the choice of catalyst, ligand, base, and solvent.

Proposed Synthesis Protocol

A robust and scalable synthesis of this compound can be envisioned through the nucleophilic aromatic substitution of 2,3-dichloropyrazine with pyrrolidine. This method is a common strategy for the preparation of amino-substituted pyrazines.

Reaction Scheme

Caption: Proposed synthesis of this compound.

Step-by-Step Methodology

-

Materials:

-

2,3-Dichloropyrazine

-

Pyrrolidine

-

A suitable base (e.g., triethylamine, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetonitrile, or dimethylformamide)

-

Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography system).

-

-

Procedure:

-

To a solution of 2,3-dichloropyrazine in the chosen solvent, add the base and pyrrolidine. The reaction is typically carried out with a slight excess of the amine and base.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by extraction and subsequent column chromatography on silica gel to yield the pure this compound.

-

It is important to note that optimization of reaction conditions, such as temperature, reaction time, and choice of base and solvent, may be necessary to achieve the desired yield and purity.

Spectroscopic Characterization (Predicted)

¹H NMR

The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrazine ring and the pyrrolidine ring. The two protons on the pyrazine ring will likely appear as doublets in the aromatic region (δ 7.5-8.5 ppm). The protons of the pyrrolidine ring will appear as multiplets in the aliphatic region (δ 1.5-4.0 ppm).

¹³C NMR

The carbon NMR spectrum will show distinct signals for the four carbon atoms of the pyrazine ring and the four carbon atoms of the pyrrolidine ring. The chemical shifts of the pyrazine carbons will be in the downfield region characteristic of aromatic heterocycles.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching vibrations of the pyrazine ring, and C-N stretching of the pyrrolidine moiety. A band corresponding to the C-Cl stretch would also be expected.

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound (183.64 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M+ peak).

Applications in Drug Discovery

Pyrazine derivatives are a well-established class of compounds in medicinal chemistry, with numerous examples of FDA-approved drugs containing this scaffold. The pyrazine ring is considered a "privileged" structure due to its ability to interact with a variety of biological targets.

The introduction of a pyrrolidine ring can enhance the pharmacological properties of a molecule by:

-

Improving solubility and pharmacokinetic properties.

-

Providing a three-dimensional structure that can lead to enhanced binding affinity and selectivity for a target protein.

-

Serving as a handle for further chemical modification.

Given these characteristics, this compound is a valuable building block for the synthesis of novel compounds with potential therapeutic applications in areas such as oncology, infectious diseases, and neuroscience. The chloro substituent provides a convenient point for diversification through cross-coupling reactions, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Safety and Handling

Based on the hazard statements provided by suppliers, this compound should be handled with appropriate safety precautions.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapor and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place under an inert atmosphere.

Conclusion

This compound is a versatile heterocyclic compound with significant potential as a building block in drug discovery and medicinal chemistry. Its chemical reactivity, particularly at the chloro-substituted position, allows for a wide range of synthetic transformations to generate diverse molecular architectures. While detailed experimental data on its physical and spectroscopic properties are not extensively documented, this guide provides a solid foundation based on available information and established chemical principles. Further experimental investigation is warranted to fully characterize this promising molecule and unlock its full potential in the development of novel therapeutic agents.

References

- Google Patents. Preparation of 2-chloropyrazine. US2396066A.

-

Tayebee, R., et al. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Daruj. Available from: [Link]

- Google Patents. Chlorination of pyrazine. US2391745A.

-

European Patent Office. A process for the preparation of pyrazine derivatives. EP0088541A1. Available from: [Link]

Sources

A Technical Guide to the Synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine: Principles and Protocols

This document provides an in-depth technical guide for the synthesis of 2-Chloro-3-pyrrolidin-1-ylpyrazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The narrative is structured to provide not only a procedural methodology but also the underlying chemical principles and strategic considerations that inform the synthetic pathway.

Section 1: Strategic Importance and Retrosynthetic Analysis

The pyrazine ring is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its electron-deficient nature and the presence of two nitrogen atoms allow for diverse functionalization and provide key hydrogen bond accepting capabilities, crucial for molecular recognition at biological targets.[1] The target molecule, this compound (CAS 1209459-63-1[4]), is a bifunctional intermediate of significant interest. It combines the pyrazine core with a nucleophilic pyrrolidine moiety and a reactive chlorine atom, which serves as a handle for subsequent cross-coupling reactions or further nucleophilic substitutions.

A logical retrosynthetic analysis points to a nucleophilic aromatic substitution (SNA_r_) reaction as the key bond-forming step. Disconnecting the C-N bond between the pyrazine and pyrrolidine rings reveals two readily accessible precursors: the electrophilic 2,3-Dichloropyrazine and the nucleophilic pyrrolidine.

This strategy is advantageous due to the commercial availability and well-established chemistry of both precursors, making it a robust and scalable approach.

Section 2: Synthesis of the Key Electrophile: 2,3-Dichloropyrazine

The synthesis of the crucial precursor, 2,3-Dichloropyrazine (CAS 4858-85-9), is a critical first stage. While several routes exist[5], one of the most reliable methods involves the deoxygenative chlorination of a pyrazine N-oxide derivative.[6][7] This transformation is typically achieved using phosphorus oxychloride (POCl₃), which acts as both a chlorinating agent and a dehydrating agent.

The causality behind this choice lies in the activation of the pyrazine ring by the N-oxide functionality, which makes the heterocyclic core more susceptible to modification. The subsequent reaction with POCl₃ efficiently replaces the N-oxide and hydroxyl groups (in the tautomeric form) with chlorine atoms.

Physicochemical Data: 2,3-Dichloropyrazine

| Property | Value | Reference |

| CAS Number | 4858-85-9 | [6] |

| Molecular Formula | C₄H₂Cl₂N₂ | [6] |

| Molecular Weight | 148.98 g/mol | [6] |

| Appearance | White to off-white crystalline solid | N/A |

| Boiling Point | ~180-182 °C | N/A |

| Melting Point | 53-57 °C | N/A |

Experimental Protocol: Synthesis of 2,3-Dichloropyrazine

This protocol is adapted from established literature procedures.[6]

Materials:

-

3-Chloropyrazine 1-oxide (or a suitable precursor like 2-hydroxypyrazine)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Ethyl acetate/Hexane solvent system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), carefully add phosphorus oxychloride (10 mL).

-

Reagent Addition: While stirring, heat the POCl₃ to 60 °C. Slowly add 3-Chloropyrazine 1-oxide (2.2 g, 16.9 mmol) to the heated POCl₃. [Causality: Slow addition is crucial to control the exothermic reaction.]

-

Reflux: Once the addition is complete, heat the mixture to reflux and maintain for 60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Allow the reaction mixture to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and solid sodium acetate (5 g). Carefully and slowly pour the cooled reaction mixture onto the ice/acetate mixture with vigorous stirring. [Trustworthiness: This step neutralizes the excess acidic POCl₃ and hydrolyzes reactive intermediates. It must be done cautiously in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.]

-

Extraction: Once all the ice has melted, transfer the aqueous mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (50 mL), water (50 mL), and brine (50 mL). [Causality: These washes remove residual acid and inorganic salts.]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: Purify the resulting crude residue by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane (e.g., 1:20 v/v) to afford the pure 2,3-Dichloropyrazine.[6]

Section 3: The Nucleophile: Properties of Pyrrolidine

Pyrrolidine (CAS 123-75-1) is a cyclic secondary amine that serves as the nucleophile in this synthesis.[8] Its efficacy stems from several key properties:

-

Nucleophilicity: The nitrogen atom possesses a lone pair of electrons that is readily available for nucleophilic attack. Its secondary amine nature makes it a potent nucleophile.[9][10]

-

Basicity: With a conjugate acid pKa of approximately 11.3, pyrrolidine is sufficiently basic to act as its own base, scavenging the HCl generated during the substitution reaction.[8] This often obviates the need for an additional external base, simplifying the reaction setup.

-

Structure: As a compact, cyclic structure, it has favorable steric properties for approaching the electrophilic pyrazine ring.[8]

Section 4: The Core Transformation: Nucleophilic Aromatic Substitution (SNA_r_)

The central reaction is the SNA_r_ of a chlorine atom on the 2,3-dichloropyrazine ring by pyrrolidine. The pyrazine ring is inherently electron-deficient due to the electronegativity of its two nitrogen atoms, which withdraw electron density from the ring carbons. This deficiency activates the attached chlorine atoms toward nucleophilic attack.

The reaction proceeds via a well-established two-step addition-elimination mechanism.[11]

-

Nucleophilic Addition: The pyrrolidine nitrogen attacks one of the chlorinated carbon atoms, breaking the aromaticity of the pyrazine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[12] This intermediate is stabilized by resonance, with the negative charge delocalized over the pyrazine ring and onto the electron-withdrawing nitrogen atoms.

-

Elimination (Re-aromatization): The Meisenheimer complex collapses, expelling the chloride ion as a leaving group and restoring the aromaticity of the pyrazine ring to yield the final product.

Caption: The Addition-Elimination mechanism of the SNA_r_ reaction.

Given that both chlorine atoms in 2,3-dichloropyrazine are electronically equivalent, the initial substitution can occur at either the C2 or C3 position without regiochemical preference. The reaction conditions can be tuned to favor monosubstitution over disubstitution.

Section 5: Practical Synthesis of this compound

This section outlines a robust, self-validating protocol for the synthesis of the target compound.

Overall Synthesis Workflow

Caption: General workflow for the synthesis of the title compound.

Proposed Reaction Parameters

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol, Isopropanol, or Acetonitrile | Protic or polar aprotic solvents facilitate the reaction. |

| Temperature | 60 - 100 °C (Reflux) | Provides sufficient thermal energy to overcome the activation barrier. |

| Pyrrolidine | 1.0 - 1.2 equivalents | Using a slight excess can drive the reaction to completion. |

| Base | Excess Pyrrolidine (2.2 eq total) or K₂CO₃ | An external base or excess nucleophile is needed to neutralize the HCl byproduct. |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS for completion. |

Experimental Protocol: Synthesis of this compound

Materials:

-

2,3-Dichloropyrazine

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃, optional)

-

Ethanol (or other suitable solvent)

-

Ethyl Acetate

-

Water

-

Brine

-

Sodium Sulfate (anhydrous)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of 2,3-Dichloropyrazine (1.0 g, 6.71 mmol) in ethanol (20 mL) in a round-bottom flask, add potassium carbonate (1.1 g, 8.05 mmol, 1.2 eq).

-

Nucleophile Addition: Add pyrrolidine (0.48 g, 0.56 mL, 6.71 mmol, 1.0 eq) dropwise to the stirred suspension at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Solvent Removal: After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the ethanol.

-

Aqueous Work-up: Redissolve the residue in ethyl acetate (50 mL) and water (50 mL). Transfer to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase with additional ethyl acetate (2 x 25 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (30 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product via flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Section 6: Conclusion and Outlook

The synthesis of this compound is reliably achieved through a two-stage process involving the preparation of 2,3-Dichloropyrazine followed by a regioselective nucleophilic aromatic substitution with pyrrolidine. This pathway is founded on well-understood principles of heterocyclic chemistry and employs readily available materials, making it suitable for both small-scale research and larger-scale production. The resulting product is a versatile intermediate, with the remaining chlorine atom poised for further elaboration, enabling the rapid generation of diverse compound libraries for drug discovery programs.

References

- 2,3-Dichloropyrazine synthesis. ChemicalBook.

- Exploring the Synthesis and Applications of 2,3-Dichloropyrazine (CAS 4858-85-9). NINGBO INNO PHARMCHEM CO.,LTD.

- An Improved Synthesis of 2,3-Diamino-5,6-dichloropyrazine: A Useful Heterocyclic Scaffold. Thieme.

- Process for the preparation of 2, 3-dichloropyrazine.

- Uses and Properties of Pyrrolidine. ChemicalBook.

- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.

- Pyrrolidine. Wikipedia.

- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.

- Concerted Nucleophilic Arom

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.

- 2-Chloro-3-(pyrrolidin-1-yl)pyrazine. Sigma-Aldrich.

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.

- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Taylor & Francis Online.

- Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. Semantic Scholar.

- Sequential Nucleophilic Aromatic Substitution Reactions of Activ

- Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-).

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Chloro-3-(pyrrolidin-1-yl)pyrazine | 1209459-63-1 [sigmaaldrich.com]

- 5. US3287451A - Process for the preparation of 2, 3-dichloropyrazine - Google Patents [patents.google.com]

- 6. 2,3-Dichloropyrazine synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 9. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 10. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Versatility of the Pyrazine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of Pyrazine Derivatives

Pyrazine, a six-membered heterocyclic aromatic ring with two nitrogen atoms in a 1,4 orientation, serves as a cornerstone scaffold in modern drug discovery.[1][2] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and its metabolic stability, make it a privileged structure in medicinal chemistry.[3] Derivatives of pyrazine are not merely synthetic curiosities; they are integral components of numerous FDA-approved drugs and are prevalent in a vast array of biologically active molecules.[4] This guide provides a technical overview of the principal biological activities of pyrazine derivatives—anticancer, antimicrobial, and anti-inflammatory—offering field-proven insights into their mechanisms of action and the experimental protocols used for their evaluation. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to explore this potent chemical class.[5][6]

Anticancer Activity: Targeting Malignant Proliferation

The application of pyrazine derivatives in oncology is a rapidly expanding field, with numerous compounds demonstrating significant potential as anticancer agents.[2][7] These molecules can interfere with various oncogenic pathways, leading to the inhibition of tumor growth and induction of cancer cell death.[3]

Core Mechanisms of Anticancer Action

Pyrazine derivatives exert their anticancer effects through diverse and targeted mechanisms. A primary strategy involves the inhibition of protein kinases, which are crucial for cell signaling pathways that regulate proliferation, survival, and migration. For instance, novel[1][4][6]triazolo[4,3-a]pyrazine derivatives have been synthesized as potent dual inhibitors of c-Met and VEGFR-2 kinases, two key targets in angiogenesis and tumor progression.[8][9] Other derivatives function as inhibitors of Fibroblast Growth Factor Receptor (FGFR), another critical family of receptor tyrosine kinases.[10] Beyond kinase inhibition, some pyrazine-containing hybrids have been shown to induce anticancer effects by up-regulating reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[1]

Caption: Simplified signaling pathway showing pyrazine derivatives inhibiting a Receptor Tyrosine Kinase (RTK).

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a cornerstone colorimetric method for evaluating the cytotoxic potential of novel compounds against cancer cell lines.[11] Its principle lies in the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases of viable cells into a purple formazan product, the absorbance of which is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well.[8] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine derivative in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO diluted to the highest concentration used for the compounds) and a positive control (e.g., a known anticancer drug like doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be optimized based on the cell line's doubling time.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this period, viable cells will convert MTT to formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of the compound required to inhibit 50% of cell growth.[12]

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Data Summary: Anticancer Activity of Pyrazine Derivatives

| Compound Class | Derivative Example | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Chalcone-Pyrazine | Compound 51 | MCF-7 (Breast) | 0.012 | [1] |

| Chalcone-Pyrazine | Compound 49 | A549 (Lung) | 0.13 | [1] |

| Cinnamic Acid-Pyrazine | Compound 15 | HBMEC-2 (Endothelial) | 3.55 | [1] |

| [1][4][6]triazolo[4,3-a]pyrazine | Compound 17l | A549 (Lung) | 0.98 | [8][9] |

| [1][4][6]triazolo[4,3-a]pyrazine | Compound 17l | MCF-7 (Breast) | 1.05 | [8][9] |

Antimicrobial Activity: A Front Against Infectious Agents

With the rise of antimicrobial resistance, there is an urgent need for novel chemical entities capable of combating pathogenic microorganisms.[13] Pyrazine derivatives have emerged as a promising class of compounds, demonstrating activity against a spectrum of bacteria.[14][15]

Core Mechanisms of Antimicrobial Action

The antimicrobial effects of pyrazine derivatives are often attributed to their ability to interfere with essential cellular processes in bacteria. Some derivatives are thought to inhibit crucial enzymes, such as GlcN-6-P synthase, which is vital for the synthesis of the bacterial cell wall.[16] Others may exert their effects by interacting with and disrupting the integrity of the bacterial cell membrane.[17] The broad-spectrum potential is highlighted by studies showing activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a gold standard for quantifying the in vitro antimicrobial activity of a compound.[18][19] It determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][21]

Methodology:

-

Compound Preparation: Dissolve the pyrazine derivative in a suitable solvent (e.g., DMSO) and prepare a stock solution. Create a series of two-fold dilutions in a 96-well microtiter plate using a sterile liquid growth medium (e.g., Mueller-Hinton Broth).[21] The final volume in each well should be 50 or 100 µL.

-

Inoculum Preparation: Culture the test bacterium overnight. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-24 hours.[21]

-

MIC Determination: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the pyrazine derivative at which no visible growth is observed.[19][22]

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.

Data Summary: Antimicrobial Activity of Pyrazine Derivatives

| Compound Class | Derivative Example | Microorganism | MIC (µg/mL) | Reference |

| Triazolo[4,3-a]pyrazine | Compound 2e | Staphylococcus aureus | 32 | [15] |

| Triazolo[4,3-a]pyrazine | Compound 2e | Escherichia coli | 16 | [15] |

| Piperazine-Pyrazine | Compound P10 | Candida albicans | 3.125 | [16] |

| Piperazine-Pyrazine | Compound P4 | Candida albicans | 3.125 | [16] |

| Piperazine-Pyrazine | Compound P9 | Pseudomonas aeruginosa | 25 | [16] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Pyrazine derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new therapies for inflammatory disorders.[23][24]

Core Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of pyrazine-containing hybrids are often linked to their ability to modulate key inflammatory pathways. A primary mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing pro-inflammatory prostaglandins.[23][25] Additionally, many pyrazine derivatives can suppress the production of nitric oxide (NO), a potent inflammatory mediator, by inhibiting the expression or activity of inducible nitric oxide synthase (iNOS).[1][23] This dual inhibition of key inflammatory mediators provides a comprehensive approach to controlling the inflammatory cascade.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition by pyrazine derivatives.

Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide by macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. NO production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1]

Methodology:

-

Cell Culture: Seed RAW 264.7 murine macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivative for 1-2 hours.

-

Inflammatory Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to the supernatant, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution). Incubate in the dark at room temperature for 10-15 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production relative to the LPS-stimulated control.

Caption: Experimental workflow for the in vitro nitric oxide (NO) inhibition assay.

Data Summary: Anti-inflammatory Activity of Pyrazine Derivatives

| Compound Class | Derivative Example | Assay | Activity | Reference |

| Paeonol-Pyrazine | Compound 37 | LPS-induced NO inhibition in RAW264.7 cells | 56.32% inhibition at 20 µM | [1] |

| N-acylhydrazone | LASSBio-1181 | Adjuvant-induced arthritis in rats | Active | [24] |

Conclusion and Future Outlook

Pyrazine and its derivatives represent a remarkably versatile and pharmacologically significant class of heterocyclic compounds.[5] Their demonstrated efficacy across critical therapeutic areas—including oncology, infectious diseases, and inflammation—underscores their importance as privileged scaffolds in drug discovery.[1][4][26] The continued exploration of their structure-activity relationships, coupled with the application of robust screening protocols as detailed in this guide, will undoubtedly pave the way for the development of next-generation therapeutics. The challenge for medicinal chemists is to refine the selectivity and potency of these derivatives, minimize off-target effects, and ultimately translate the promising in vitro data into clinically successful treatments.[2][7]

References

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules. Available at: [Link]

-

Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). ResearchGate. Available at: [Link]

-

A Review on Diverse Biological Activity of Heterocyclic Nucleus Pyrazine and its Derivatives: A Key for the Researchers. (2024). Bentham Science. Available at: [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

-

DEVELOPMENT OF PYRAZINE-CONTAINING HYBRIDS WITH ANTI-INFLAMMATORY POTENTIAL. (n.d.). International Journal of Engineering and Applied Scientific Research. Available at: [Link]

-

Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). PubMed. Available at: [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2025). PubMed. Available at: [Link]

-

Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of[1][4][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). Frontiers in Chemistry. Available at: [Link]

-

In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (n.d.). PubMed. Available at: [Link]

-

Basic protocol to assess preclinical anticancer activity. (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. (2024). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). (2024). Bentham Science. Available at: [Link]

-

In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (n.d.). MDPI. Available at: [Link]

-

In vitro pharmacological screening methods for anti-inflammatory agents. (n.d.). ResearchGate. Available at: [Link]

-

Design, Synthesis, and Biological Evaluation of[1][4][6]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). PubMed. Available at: [Link]

-

Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. Available at: [Link]

-

Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (n.d.). Research Journal of Pharmacy and Biological and Chemical Sciences. Available at: [Link]

-

Pharmacological activity and mechanism of pyrazines. (2023). PubMed. Available at: [Link]

-

Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (n.d.). PubMed. Available at: [Link]

-

Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. (2019). PubMed. Available at: [Link]

-

Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. (n.d.). PubMed. Available at: [Link]

-

Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). MDPI. Available at: [Link]

-

Screening models for inflammatory drugs. (n.d.). Slideshare. Available at: [Link]

-

Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. (n.d.). MDPI. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. Available at: [Link]

-

Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). Taylor & Francis Online. Available at: [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). ResearchGate. Available at: [Link]

-

A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. (n.d.). ResearchGate. Available at: [Link]

-

Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates. (n.d.). PubMed. Available at: [Link]

-

Antimicrobial Susceptibility Testing: A Review of General Principles and Contemporary Practices. (2009). Clinical Infectious Diseases. Available at: [Link]

-

Antimicrobial Susceptibility Testing (AST)- Types and Limitations. (2022). Microbe Notes. Available at: [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022). YouTube. Available at: [Link]

-

ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). bioMérieux. Available at: [Link]

-

Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. (n.d.). MDPI. Available at: [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (n.d.). PubMed. Available at: [Link]

Sources

- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benthamdirect.com [benthamdirect.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benthamdirect.com [benthamdirect.com]

- 8. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]

- 9. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jyoungpharm.org [jyoungpharm.org]

- 15. mdpi.com [mdpi.com]

- 16. rjpbcs.com [rjpbcs.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. mdpi.com [mdpi.com]

- 19. biomerieux.com [biomerieux.com]

- 20. pdb.apec.org [pdb.apec.org]

- 21. academic.oup.com [academic.oup.com]

- 22. microbenotes.com [microbenotes.com]

- 23. ieasrj.com [ieasrj.com]

- 24. Synthesis and pharmacological evaluation of pyrazine N-acylhydrazone derivatives designed as novel analgesic and anti-inflammatory drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Mechanistic Investigation of 2-Chloro-3-pyrrolidin-1-ylpyrazine

A Technical Guide for Advanced Research and Drug Development

Abstract

2-Chloro-3-pyrrolidin-1-ylpyrazine emerges from the vast landscape of heterocyclic chemistry as a molecule of significant interest, yet its precise biological role remains largely uncharted. This technical guide addresses the current informational gap by providing a comprehensive analysis of its potential mechanisms of action, grounded in the established pharmacology of its core chemical scaffolds: the pyrazine and pyrrolidine rings. While direct, empirical data on this specific compound is nascent, this document synthesizes existing knowledge on analogous structures to propose testable hypotheses and outlines a rigorous experimental framework for their validation. We will delve into the known biological activities of substituted pyrazines and pyrrolidines, propose potential molecular targets, and provide detailed protocols for researchers to elucidate the compound's true pharmacological profile. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to explore the therapeutic potential of this intriguing molecule.

Introduction: The Pyrazine and Pyrrolidine Scaffolds in Medicinal Chemistry

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms, is a privileged scaffold in drug discovery, present in numerous approved and experimental therapeutic agents.[1][2] Its derivatives exhibit a remarkable diversity of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of these molecules to biological targets.[4][6]

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a common motif in both natural products and synthetic drugs.[7][8] This ring system often imparts favorable pharmacokinetic properties and can engage in crucial binding interactions within protein active sites. The fusion of these two pharmacologically significant moieties in this compound suggests a high potential for potent and specific biological activity. The presence of a chlorine atom further modulates the electronic properties of the pyrazine ring, potentially influencing its reactivity and binding characteristics.[9]

Proposed (Hypothesized) Mechanisms of Action

Given the absence of direct mechanistic studies on this compound, we propose two primary, testable hypotheses based on the activities of structurally related compounds.

Hypothesis 1: Acetylcholinesterase (AChE) Inhibition

A recent study on a series of 2-chloro-3-hydrazinopyrazine derivatives, which bear a strong structural resemblance to the topic compound, identified potent acetylcholinesterase (AChE) inhibitors.[10] AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[10]

Proposed Signaling Pathway:

Caption: Experimental workflow for identifying and validating kinase targets.

Experimental Protocols for Mechanistic Validation

To rigorously test the proposed hypotheses, the following experimental protocols are recommended.

Synthesis of this compound

The synthesis of the target compound can be adapted from methodologies reported for analogous structures. [10] Table 1: Reagents and Materials

| Reagent/Material | Supplier | Grade |

| 2,3-Dichloropyrazine | Sigma-Aldrich | ≥98% |

| Pyrrolidine | Sigma-Aldrich | ≥99% |

| Potassium Carbonate | Merck | Anhydrous |

| N,N-Dimethylformamide (DMF) | Fisher Scientific | Anhydrous |

| Ethyl Acetate | VWR | ACS Grade |

| Hexanes | VWR | ACS Grade |

| Silica Gel | Sorbent Technologies | 60 Å, 230-400 mesh |

Step-by-Step Protocol:

-

To a solution of 2,3-dichloropyrazine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

-

Add pyrrolidine (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to 80 °C and monitor by thin-layer chromatography (TLC) using a 3:1 hexanes:ethyl acetate solvent system.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for determining AChE inhibitory activity.

Table 2: Assay Components

| Component | Concentration |

| Acetylthiocholine Iodide (ATCI) | 15 mM |

| 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) | 3 mM |

| Acetylcholinesterase (from Electric Eel) | 0.22 U/mL |

| Phosphate Buffer | 50 mM, pH 8.0 |

| Test Compound | Variable Concentrations |

Step-by-Step Protocol:

-

Prepare a series of dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add 25 µL of the test compound dilutions.

-

Add 50 µL of ATCI solution and 125 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of the AChE enzyme solution.

-

Incubate the plate at 37 °C for 15 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

Kinase Inhibition Profiling

A broad kinase panel screen is the most efficient method to identify potential kinase targets.

Recommended Workflow:

-

Primary Screen: Submit this compound for screening against a large, commercially available kinase panel (e.g., Eurofins DiscoverX, Promega) at a single concentration (typically 1-10 µM).

-

Hit Identification: Identify kinases that show significant inhibition (e.g., >50%) in the primary screen.

-

Dose-Response Analysis: For the identified "hit" kinases, perform dose-response assays to determine the half-maximal inhibitory concentration (IC₅₀) values.

-

Selectivity Profiling: Analyze the IC₅₀ data to determine the selectivity of the compound against different kinases and kinase families.

-

Cell-Based Target Validation: For promising and selective kinase targets, conduct cell-based assays to confirm target engagement and modulation of downstream signaling pathways (e.g., Western blotting for phosphorylated substrates).

Data Interpretation and Future Directions

The experimental outcomes will guide the subsequent research trajectory.

-

If Potent AChE Inhibition is Observed: Further studies should focus on the selectivity against butyrylcholinesterase, in vivo efficacy in models of cognitive impairment, and pharmacokinetic profiling.

-

If Specific Kinase Inhibition is Identified: The focus should shift to understanding the mode of inhibition (e.g., ATP-competitive), structure-activity relationship (SAR) studies to improve potency and selectivity, and evaluation in relevant disease models (e.g., cancer cell lines with target kinase dependency).

-

If Neither Hypothesis is Supported: A broader phenotypic screening approach may be necessary to uncover novel mechanisms of action. This could include high-content imaging, gene expression profiling, or screening in various disease-relevant cellular models.

Conclusion

While the mechanism of action of this compound is not yet established, its chemical architecture strongly suggests a high probability of significant biological activity. This guide provides a robust, hypothesis-driven framework for researchers to systematically investigate its pharmacological properties. By leveraging the established knowledge of pyrazine and pyrrolidine chemistry and employing the detailed experimental protocols outlined herein, the scientific community can unlock the therapeutic potential of this promising molecule.

References

- Semantic Scholar. (n.d.). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.

- Life Chemicals. (2019, November 19). Advanced Functionalized Pyrazines for Applications in Drug Discovery and Materials Science.

- Hou, W., Dai, W., Huang, H., Liu, S. L., Liu, J., Huang, L. J., ... & Lan, J. X. (2023). Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry, 258, 115544.

- MDPI. (n.d.). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.

- MDPI. (n.d.). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines.

- ScienceDirect. (n.d.). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- ResearchGate. (2024, September 18). Pyrrolizines: natural and synthetic derivatives with diverse biological activities.

- ResearchGate. (n.d.). Pyrrolopyrazine derivatives: synthetic approaches and biological activities.

- Der Pharma Chemica. (n.d.). Synthesis and In vitro Antimycobacterialactivity of Some Novel Pyrrolo[1,2-A]Pyrazine Incorporated Indolizine Derivatives.

- National Center for Biotechnology Information. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

- Taheri, M., Aslani, S., Ghafouri, H., Mohammadi, A., Moghaddam, V. A., Moradi, N., & Naeimi, H. (2022). Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells. Journal of Ovarian Research, 15(1), 1-15.

- MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.

- National Center for Biotechnology Information. (2025, February 13). Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance.

- National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharaohacademy.com [pharaohacademy.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profiling of 2-Chloro-3-pyrrolidin-1-ylpyrazine: A Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 2-Chloro-3-pyrrolidin-1-ylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth theoretical and practical insights into the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of this molecule. Given the absence of publicly available experimental spectra for this specific compound, this guide leverages empirical data from closely related analogs and established spectroscopic principles to provide a robust predictive analysis.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the pyrazine family, a class of nitrogen-containing heterocyclic compounds that are integral scaffolds in numerous pharmaceuticals and functional materials. The substitution pattern on the pyrazine ring, featuring a chloro group and a pyrrolidinyl moiety, imparts unique electronic and steric properties that are crucial for its biological activity and chemical reactivity.

Accurate spectroscopic characterization is paramount for confirming the chemical identity, purity, and structure of synthesized molecules like this compound. NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, while IR spectroscopy offers valuable information about the functional groups and vibrational modes within the molecule. This guide will delve into the expected NMR and IR spectral features of the title compound, providing a foundational understanding for researchers working with this and related molecular architectures.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are predicted based on the analysis of structurally similar compounds, particularly other substituted pyrazines and pyrrolidine-containing molecules. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the pyrazine ring protons and the protons of the pyrrolidine substituent.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |